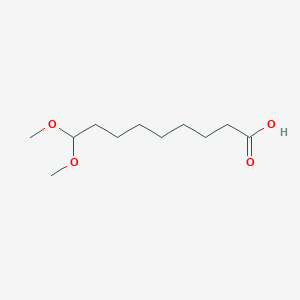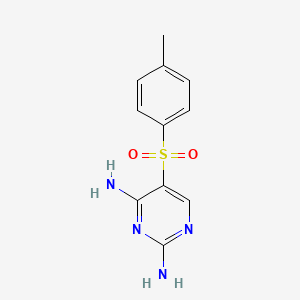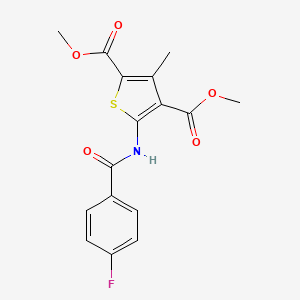
N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine is a synthetic organic compound that features both azepane and pyridine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine typically involves the condensation of azepane derivatives with pyridine-based aldehydes or ketones. Common reaction conditions include the use of acid or base catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors, optimized reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the imine group to form secondary amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pyridine ring can engage in π-π stacking or hydrogen bonding, while the azepane moiety might provide additional binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(hexan-2-ylidene)-1-(pyridin-2-yl)methanamine
- N-(octan-2-ylidene)-1-(pyridin-2-yl)methanamine
- N-(azepan-2-ylidene)-1-(quinolin-2-yl)methanamine
Uniqueness
N-(azepan-2-ylidene)-1-(pyridin-2-yl)methanamine is unique due to the presence of both azepane and pyridine rings, which can confer distinct chemical and biological properties. The azepane ring provides a flexible seven-membered ring structure, while the pyridine ring offers aromaticity and potential for various chemical modifications.
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C12H17N3/c1-2-7-12(14-9-4-1)15-10-11-6-3-5-8-13-11/h3,5-6,8H,1-2,4,7,9-10H2,(H,14,15) |
InChI Key |
OOUVEISJHDIBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B12124172.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)

![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)





